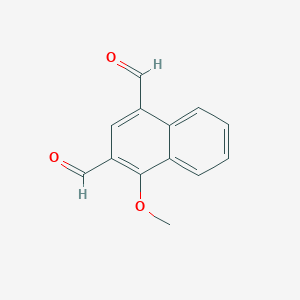

4-Methoxynaphthalene-1,3-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

668465-58-5 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methoxynaphthalene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C13H10O3/c1-16-13-10(8-15)6-9(7-14)11-4-2-3-5-12(11)13/h2-8H,1H3 |

InChI Key |

JRXOPKHIMKLYJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)C=O)C=O |

Origin of Product |

United States |

Contextual Significance Within Naphthalene Chemistry and Aromatic Dicarbaldehydes

The importance of 4-Methoxynaphthalene-1,3-dicarbaldehyde is best understood by first considering its constituent parts: the naphthalene (B1677914) core and the aromatic dicarbaldehyde functionality. Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. thieme-connect.com Its extended π-electron system gives it distinct electronic and photophysical properties, making it a foundational structure in the synthesis of dyes, polymers, and pharmaceutical agents. thieme-connect.comresearchgate.netijpsjournal.com The reactivity of the naphthalene core is well-documented, particularly its susceptibility to electrophilic aromatic substitution, which allows for the introduction of various functional groups. researchgate.net

Aromatic dicarbaldehydes, which feature two aldehyde (-CHO) groups on an aromatic ring, are highly valued in synthetic chemistry. The dual aldehyde functionality allows them to act as versatile precursors in the construction of complex molecules, including macrocycles and heterocyclic systems, through reactions like condensation and cyclization. rsc.orgnih.gov A prominent example is naphthalene-2,3-dicarboxaldehyde (NDA), a widely used fluorogenic reagent for the sensitive detection of primary amines and amino acids in analytical chromatography. nih.govresearchgate.netnih.gov The reaction of NDA with a primary amine in the presence of a cyanide ion forms a highly fluorescent cyanobenz[f]isoindole derivative, demonstrating the synthetic utility of the dialdehyde (B1249045) arrangement. nih.gov

This compound combines these features. The electron-donating methoxy (B1213986) (-OCH₃) group activates the naphthalene ring, influencing its reactivity in further synthetic transformations. researchgate.net The 1,3-positioning of the two aldehyde groups provides a unique geometric arrangement for constructing specific molecular scaffolds, different from those accessible from ortho (1,2 or 2,3) or peri (1,8) isomers. This specific substitution pattern makes it a potentially valuable, though specialized, building block in organic synthesis.

Table 1: Physicochemical Properties of Naphthalene

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈ |

| Molar Mass | 128.174 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Melting Point | 80.26 °C (176.47 °F) |

| Boiling Point | 217.97 °C (424.35 °F) |

Data sourced from public chemical databases.

Current Research Landscape and Academic Interest in 4 Methoxynaphthalene 1,3 Dicarbaldehyde As a Versatile Synthon

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of this compound involves strategically disconnecting the functional groups to identify viable starting materials. The most logical primary disconnections are the carbon-carbon bonds of the two aldehyde groups. This simplifies the target molecule to a 4-methoxynaphthalene core that requires diformylation.

Further disconnection of the methoxy group's C-O bond points to a 4-hydroxy-naphthalene-1,3-dicarbaldehyde intermediate, or more practically, a simpler naphthalene precursor like 1-methoxynaphthalene sigmaaldrich.com or 1-naphthol. The synthesis plan must therefore address how to build the naphthalene scaffold and, crucially, how to overcome the regiochemical challenges of introducing substituents at the 1, 3, and 4 positions. The activating, ortho-, para-directing nature of the methoxy group and the deactivating effect of the first-installed aldehyde group are key considerations in the forward synthesis.

Strategies for the Construction of the Naphthalene Core

The synthesis of the substituted naphthalene ring system can be approached in two primary ways: constructing the bicyclic core via cycloaddition reactions or functionalizing a pre-existing naphthalene molecule. thieme-connect.comthieme-connect.com

Cycloaddition Reactions in Naphthalene Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful method for assembling cyclic systems and can be adapted to form aromatic products. nih.gov This [4+2] cycloaddition typically involves a diene and a dienophile. youtube.com To construct a substituted naphthalene, one could react a substituted benzynes with a diene like a cyclopentadienone, which after cycloaddition and extrusion of carbon monoxide, yields the naphthalene core. researchgate.net Another approach is the thermal dehydrogenative Diels-Alder reaction of styrenes to produce functionalized naphthalenes. nih.gov While elegant, these methods can be complex and may require harsh conditions or specialized precursors. acs.orgumich.edu

| Naphthalene Synthesis via Cycloaddition | Diene Component | Dienophile Component | Conditions/Notes |

| Dehydrogenative Diels-Alder nih.gov | Styrenyl derivatives | Alkynes | Microwave-assisted; provides access to uniquely functionalized naphthalenes. |

| Benzyne Cycloaddition researchgate.net | Substituted cyclopentadienones | Substituted benzynes | Often involves extrusion of a small molecule like CO post-cycloaddition. |

| Isobenzofuran Cycloaddition acs.org | 1,3-Diarylbenzo[c]furans | Tetrathiafulvalene (TTF) | Followed by acid-mediated cleavage to yield 1,4-diaryl substituted naphthalenes. |

Functionalization of Pre-formed Naphthalene Scaffolds

A more common and often more practical route involves the stepwise functionalization of a readily available naphthalene starting material. nih.gov The synthesis can begin with a simple, commercially available precursor like naphthalene or 1-methoxynaphthalene. sigmaaldrich.comyoutube.com The challenge lies in controlling the regioselectivity of electrophilic aromatic substitution reactions. The α-positions (1, 4, 5, 8) of naphthalene are more reactive than the β-positions (2, 3, 6, 7). thieme-connect.com For a precursor like 1-methoxynaphthalene, the methoxy group strongly activates the ring and directs incoming electrophiles primarily to the ortho (position 2) and para (position 4) positions. This inherent reactivity must be skillfully manipulated to achieve the desired 1,3,4-substitution pattern of the target molecule. youtube.com

Regioselective Introduction and Functionalization of Aldehyde Groups

The introduction of two aldehyde groups onto the 4-methoxynaphthalene core is the most significant challenge. This can be attempted through direct formylation techniques or by the oxidation of pre-installed functional groups like methyl groups.

Direct Formylation Techniques (e.g., Vilsmeier-Haack, Rieche, Gattermann)

Direct formylation methods introduce a -CHO group onto an aromatic ring in a single step. These reactions are typically electrophilic aromatic substitutions and are most effective on electron-rich rings.

Vilsmeier-Haack Reaction : This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.orgijpcbs.com It is effective for formylating electron-rich compounds, including methoxynaphthalenes and other activated naphthalenes. researchgate.netcambridge.org However, achieving diformylation can be difficult, as the first aldehyde group deactivates the ring towards further electrophilic attack. Reaction conditions would need careful optimization.

Rieche Formylation : This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). synarchive.comwikipedia.org It is a powerful tool for formylating electron-rich aromatic compounds that may be unreactive under Vilsmeier-Haack conditions. beilstein-archives.orgresearchgate.net The high reactivity could potentially overcome the deactivation from the first formyl group, but control of regioselectivity remains a key challenge. uniroma1.itmdpi.com

Gattermann Reaction : The Gattermann reaction uses a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgunacademy.com A common and safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.orglscollege.ac.in This method is applicable to formylating phenols and their ethers. thermofisher.com While a classic method, its application for diformylation would face similar deactivation challenges as the Vilsmeier-Haack reaction.

| Direct Formylation Method | Reagents | Typical Substrates | Key Considerations |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics (anilines, phenols, methoxy-arenes) wikipedia.org | Mild conditions; regioselectivity is an issue on poly-substituted rings; may fail on deactivated rings. beilstein-archives.org |

| Rieche | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics, including phenols wikipedia.orgresearchgate.net | Often more reactive than Vilsmeier-Haack; can be difficult to control; may lead to side products. beilstein-archives.orgmdpi.com |

| Gattermann | HCN/HCl/Lewis Acid or Zn(CN)₂/HCl | Phenols, phenolic ethers, heteroaromatics lscollege.ac.inthermofisher.com | Avoids highly reactive reagents; uses highly toxic cyanide sources. wikipedia.org |

Oxidation of Methyl or Methylene Precursors

An alternative, multi-step strategy involves first introducing methyl groups onto the naphthalene core and then oxidizing them to aldehydes. This can provide better regiochemical control. The synthesis would begin with 1-methoxynaphthalene, followed by the introduction of two methyl groups, ideally at the 1- and 3-positions, via methods like Friedel-Crafts alkylation.

Once the precursor, 1,3-dimethyl-4-methoxynaphthalene, is synthesized, the methyl groups can be oxidized. Several reagents are known to convert an aryl methyl group to an aldehyde, with selenium dioxide (SeO₂) being a classic choice for this transformation. orgsyn.orgorgsyn.org Other methods, such as oxidation with chromium trioxide or through biochemical pathways, have also been documented for converting methylnaphthalenes to their corresponding aldehydes or carboxylic acids. nih.govwikipedia.org This stepwise approach, while longer, separates the challenges of C-C bond formation and oxidation, potentially allowing for a more controlled and higher-yielding synthesis.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic rings. ijpcbs.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped by a suitable electrophile. The methoxy group is a recognized, albeit moderate, directing group in DoM reactions. ijpcbs.com

In the context of synthesizing this compound, a plausible DoM strategy would commence with 1-methoxynaphthalene. The methoxy group at the C1 position would direct the initial lithiation to the C2 position. Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the first aldehyde group, yielding 1-methoxy-2-naphthaldehyde.

To introduce the second formyl group at the C3 position, a second DoM would be necessary. However, the directing ability of the methoxy group and the newly introduced formyl group would need to be carefully considered. The formyl group itself can act as a directing group, potentially complicating the regioselectivity of the second lithiation. A more robust approach might involve the use of a stronger directing group than methoxy, such as an N,N-diethylcarbamate group, which can be later converted to the desired functionality. For instance, a sequential lithiation-formylation sequence on a suitably protected naphthol derivative could provide a more controlled route to the desired dicarbaldehyde. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 1-Methoxynaphthalene | 1. s-BuLi, TMEDA; 2. DMF | 1-Methoxy-2-lithionaphthalene | 1-Methoxy-2-naphthaldehyde | researchgate.net |

| N,N-Diethyl-O-naphthyl-2-carbamate | 1. LiTMP; 2. Electrophile 1; 3. s-BuLi/TMEDA; 4. Electrophile 2 | Sequentially functionalized carbamate | Di-substituted naphthalene | researchgate.net |

Palladium-Catalyzed Carbonylation and Related Approaches

Palladium-catalyzed carbonylation reactions have emerged as a versatile tool for the introduction of carbonyl functionalities into aromatic systems. These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst. To synthesize this compound via this method, a dihalo-methoxynaphthalene precursor, such as 1,3-dihalo-4-methoxynaphthalene, would be required.

The synthesis of this dihalogenated precursor would itself be a synthetic challenge, likely involving electrophilic halogenation of 1-methoxynaphthalene. Once obtained, a double carbonylation reaction under palladium catalysis could, in principle, install the two formyl groups. However, controlling the reaction to achieve diformylation without side reactions can be difficult. The selective formation of amide-esters from dihalides and amino alcohols under palladium catalysis has been demonstrated, suggesting that with the right choice of ligands and conditions, a double carbonylation could be feasible. unacademy.com

A related and potentially more direct approach is the palladium-catalyzed formylation of aryl halides using a formyl equivalent. For instance, the use of syngas (a mixture of CO and H₂) or other formylating agents in the presence of a palladium catalyst can directly convert aryl bromides to aryl aldehydes. organic-chemistry.org Applying this to a 1,3-dibromo-4-methoxynaphthalene could provide a more direct route to the target molecule.

| Precursor | Catalyst System | Reagents | Product | Ref. |

| 1,3-Dibromo-4-methoxynaphthalene | Pd(OAc)₂, cataCXium A | CO, H₂, TMEDA | This compound | organic-chemistry.org |

| 1,2-Diiodobenzene | Palladium catalyst | Aminoethanols, CO | Amide alcohols / Amide-esters | unacademy.com |

Stereochemical Control and Regioselectivity Considerations in Synthesis

The synthesis of this compound does not involve the creation of chiral centers, thus stereochemical control is not a primary concern. However, regioselectivity is of paramount importance. The challenge lies in introducing the two formyl groups at the C1 and C3 positions relative to the methoxy group at C4, avoiding the formation of other isomers.

In Directed Ortho-Metalation , the regioselectivity is dictated by the directing group. For 1-methoxynaphthalene, the initial metalation is strongly directed to the C2 position. A subsequent functionalization at C3 would require overcoming the directing influence of the methoxy group towards C8 and the potential directing effects of the newly introduced formyl group at C2. The choice of the organolithium base and the reaction conditions can influence this selectivity.

In electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, the inherent electronic properties of the substituted naphthalene ring govern the regioselectivity. The methoxy group is a strong activating and ortho-, para-directing group. In the case of 1-methoxynaphthalene, electrophilic attack is favored at the C2 and C4 positions. Therefore, direct diformylation of 1-methoxynaphthalene using classical electrophilic methods would likely lead to a mixture of products, with formylation at C2 and C4 being the major pathway, rather than the desired 1,3-diformylation. The synthesis of this compound would therefore necessitate a more nuanced approach, likely involving the blocking of more reactive sites or the use of a pre-functionalized substrate where the desired regiochemistry is already established.

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. The application of these principles to the synthesis of this compound can lead to more sustainable and responsible manufacturing processes.

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalytic methods is a cornerstone of green chemistry. Catalytic approaches, such as the palladium-catalyzed reactions discussed earlier, offer significant advantages over stoichiometric methods. They reduce waste by using small amounts of catalyst that can be recycled and often operate under milder conditions, saving energy. The development of highly active and selective catalysts for the formylation of naphthalenes would be a key step towards a greener synthesis of the target molecule. For instance, the use of zeolite catalysts has shown promise in the regioselective acylation of 2-methoxynaphthalene, suggesting their potential for selective formylation as well. orgsyn.org

Solvent-Free and Alternative Solvent Methodologies

Traditional organic synthesis often relies on volatile and often toxic organic solvents. A key principle of green chemistry is to minimize or eliminate the use of such solvents. Solvent-free reactions , where the reactants are mixed without a solvent, can significantly reduce waste and environmental impact. For some reactions, such as the condensation of aromatic aldehydes, solvent-free conditions have been shown to be effective. nih.gov

Where a solvent is necessary, the use of alternative, greener solvents is encouraged. Water, supercritical fluids, and ionic liquids are examples of solvents with a lower environmental footprint than many traditional organic solvents. The synthesis of naphthalene derivatives has been successfully carried out in greener solvents, demonstrating the feasibility of this approach. nih.gov

Atom Economy and Process Intensification Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. When designing a synthesis for this compound, choosing reaction pathways that maximize atom economy is a crucial consideration.

Process intensification involves the development of smaller, more efficient, and safer production processes. This can be achieved through the use of microreactors, continuous flow chemistry, and other advanced engineering techniques. These approaches can lead to improved yields, better process control, and reduced environmental impact compared to traditional batch processing.

Scalability of Synthetic Procedures for Research and Advanced Applications

The scalability of synthetic procedures for this compound is a critical consideration for its potential use in research and more advanced applications, such as the synthesis of larger, more complex molecules or materials. The Vilsmeier-Haack reaction, while a powerful tool for formylation, presents certain challenges upon scale-up. mt.comresearchgate.net

Key Considerations for Scalability:

Thermal Hazards: The formation of the Vilsmeier reagent is an exothermic process, and the reagent itself can be thermally unstable. mt.comresearchgate.net Careful temperature control is crucial during large-scale synthesis to prevent runaway reactions. The use of reaction calorimetry is often employed to assess thermal hazards and to develop safe scale-up protocols. mt.comacs.orgresearchgate.net

Reaction Conditions: The choice of solvent and the order of reagent addition can significantly impact the safety and efficiency of the reaction on a larger scale. mt.comresearchgate.netijpcbs.com For instance, adding phosphorus oxychloride to a mixture of the substrate and DMF can help to control the concentration of the unstable Vilsmeier reagent. mt.com

Work-up and Purification: The isolation and purification of the final product from large-scale reactions can be challenging. The development of efficient extraction and crystallization procedures is essential to obtain the desired product in high purity.

Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net They allow for precise control of reaction parameters and minimize the volume of hazardous reagents at any given time.

Research Findings on Scalability:

The following table summarizes the key parameters and challenges associated with scaling up the synthesis of this compound.

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Temperature Control | Oil bath, ice bath | Jacket heating/cooling, internal coils |

| Reagent Addition | Manual addition | Metering pumps, controlled feed rates |

| Safety Considerations | Standard laboratory precautions | Process safety management, HAZOP studies |

| Purification | Column chromatography, recrystallization | Large-scale crystallization, filtration |

Advanced Applications:

The availability of scalable synthetic routes to this compound would open up possibilities for its use in advanced applications. For instance, it could serve as a key building block for the synthesis of novel organic materials with specific electronic or optical properties. The two aldehyde functionalities provide reactive sites for further chemical transformations, allowing for the construction of complex molecular architectures.

Reactivity of the Aldehyde Functionalities

The presence of two aldehyde groups on the naphthalene core at the 1 and 3 positions opens up a plethora of synthetic possibilities. These groups can undergo a variety of reactions characteristic of aldehydes, with the potential for selective transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. In the case of this compound, these reactions can lead to the formation of a wide array of more complex molecules.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. mnstate.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.com For this compound, this reaction can be employed to introduce one or two new carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. mnstate.edumasterorganicchemistry.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.com This reaction is particularly effective for the synthesis of (E)-alkenes from aldehydes. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. nrochemistry.comyoutube.com The use of specific conditions, such as the Still-Gennari modification, can lead to the selective formation of (Z)-olefins. youtube.comnrochemistry.com

Aldol Reaction: The aldol reaction and subsequent condensation represent a classic carbon-carbon bond-forming reaction. magritek.com It involves the reaction of an enolate with a carbonyl compound. While this compound itself cannot form an enolate at the positions adjacent to the aldehyde groups, it can act as an electrophile in reactions with other enolizable ketones or aldehydes. The reaction, which can be catalyzed by acid or base, initially forms a β-hydroxy carbonyl compound that can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com

Condensation Reactions

Condensation reactions are another important class of transformations for aldehydes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with the elimination of a small molecule, typically water.

Knoevenagel Condensation: The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is an active methylene compound, a compound with two electron-withdrawing groups attached to a CH2 group. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction of this compound with active methylene compounds like malonic acid or its esters would lead to the formation of α,β-unsaturated products. wikipedia.orgorganic-chemistry.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Imine Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. The reaction of this compound with one or two equivalents of a primary amine would yield the corresponding mono- or di-imine. These imine derivatives are valuable intermediates in their own right, participating in various subsequent transformations.

Oxidation and Reduction Pathways of the Aldehyde Groups

The aldehyde groups of this compound can be readily oxidized to carboxylic acids or reduced to alcohols.

Oxidation: A variety of oxidizing agents can convert the aldehyde groups to carboxylic acids. Common reagents for this transformation include potassium permanganate, chromic acid, and silver oxide (Tollens' reagent). The selective oxidation of one aldehyde group over the other would present a synthetic challenge, likely requiring careful control of reaction conditions or the use of protecting groups. The resulting dicarboxylic acid, 4-methoxynaphthalene-1,3-dicarboxylic acid, or the mono-acid, 4-methoxy-3-formylnaphthalene-1-carboxylic acid, would be valuable synthetic intermediates.

Reduction: The aldehyde functionalities can be reduced to primary alcohols using a range of reducing agents. Sodium borohydride (B1222165) and lithium aluminum hydride are common reagents for this purpose. Similar to oxidation, achieving selective reduction of one aldehyde group would require strategic synthetic planning. The resulting diol, 1,3-bis(hydroxymethyl)-4-methoxynaphthalene, or the mono-alcohol, 3-formyl-4-methoxy-1-naphthalenemethanol, could serve as precursors for further functionalization.

Chemo- and Regioselective Transformations of Dicarbaldehydes

A key challenge and opportunity in the chemistry of this compound lies in achieving chemo- and regioselective reactions. The two aldehyde groups, while both attached to the naphthalene ring, are in different chemical environments. The aldehyde at the 1-position is subject to peri-interactions with the hydrogen at the 8-position, which could influence its reactivity compared to the aldehyde at the 3-position.

Achieving selectivity might involve:

Steric Hindrance: The steric environment around the two aldehyde groups could be exploited. Reagents with significant steric bulk may preferentially react with the less hindered aldehyde group.

Electronic Effects: The methoxy group at the 4-position exerts an electron-donating effect, which could differentially influence the electrophilicity of the two aldehyde carbonyls.

Protecting Groups: One aldehyde group could be selectively protected, allowing the other to undergo reaction. Subsequent deprotection would then allow for further transformation of the initially protected group.

Reactivity of the Naphthalene Aromatic Ring System

The naphthalene ring of this compound is an electron-rich aromatic system, susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Reactions

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The aldehyde groups are deactivating and meta-directing. The outcome of EAS reactions on this compound will be determined by the interplay of these directing effects.

Given the positions of the existing substituents, the most likely positions for electrophilic attack would be the C2 and C5 positions. The C2 position is ortho to the activating methoxy group, while the C5 position is para to the methoxy group. The deactivating effect of the aldehyde groups would likely disfavor substitution on the same ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the C2 and C5 positions, leading to a variety of substituted naphthalene derivatives. The precise regioselectivity would depend on the specific electrophile and reaction conditions employed.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of aryl halide or triflate groups is typically a prerequisite for these reactions. wikipedia.orgwikipedia.orgwikipedia.org Although this compound does not inherently possess a leaving group for direct coupling, its derivatives, where a halogen is introduced at a specific position, would be expected to participate in such transformations. The electronic nature of the substituents would play a crucial role in the efficiency of these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org A hypothetical halogenated derivative of this compound could readily undergo Suzuki-Miyaura coupling. The electron-withdrawing nature of the two aldehyde groups would likely enhance the reactivity of an aryl halide at another position on the naphthalene ring towards oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org Conversely, the electron-donating methoxy group might have a deactivating effect, depending on its position relative to the halide.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki coupling, a halogenated analog of this compound would be a suitable substrate. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The aldehyde functionalities would be expected to be tolerant to the mild reaction conditions often employed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org A halogenated this compound could be effectively coupled with a wide range of primary and secondary amines. The choice of phosphine ligand on the palladium catalyst is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.com

A summary of expected yields for these coupling reactions on related naphthalene systems is presented in the table below.

| Coupling Reaction | Substrate Example | Product Type | Typical Yield (%) |

| Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene | Biaryl | High |

| Sonogashira | 2,6-Dibromo-naphthalene diimide | Di-alkynylnaphthalene | 54-83 nih.gov |

| Buchwald-Hartwig | Aryl Bromide | Aryl Amine | Generally High nih.gov |

Nucleophilic Aromatic Substitution (SNAr) if Activated by Substituents

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on an aromatic ring. wikipedia.org In this compound, the two aldehyde groups are powerful electron-withdrawing substituents.

If a leaving group, such as a halogen, were present at the 2- or 4-position (relative to the methoxy group), the molecule would be highly activated towards SNAr. The negative charge of the Meisenheimer intermediate, formed upon nucleophilic attack, would be effectively stabilized by resonance delocalization onto the oxygen atoms of the aldehyde groups.

Interestingly, studies on 1-methoxynaphthalenes bearing a strongly activating sulfonyl group have shown that the methoxy group itself can act as a leaving group in SNAr reactions with Grignard reagents. rsc.orgrsc.org This suggests that under certain conditions, and with potent nucleophiles, the methoxy group of this compound could potentially be displaced, particularly if the reaction is chelation-assisted. The aldehyde groups would contribute to the activation of the naphthalene ring for such a transformation.

Intramolecular Cyclization and Annulation Reactions

The aldehyde functionalities in this compound are key to its potential participation in intramolecular cyclization and annulation reactions. These reactions can lead to the formation of new ring systems fused to the naphthalene core.

For instance, the aldehyde groups can react with adjacent nucleophilic centers, either pre-existing or generated in situ, to form heterocyclic structures. Research on 2-hydroxy-1-naphthaldehyde (B42665) has demonstrated its utility in synthesizing various fused-ring systems through condensation and cyclization reactions. mdpi.comorgsyn.org By analogy, if one of the aldehyde groups in this compound were converted to a suitable precursor, such as an oxime, it could undergo intramolecular cycloaddition. For example, the oxidation of a related 2-hydroxy-1-naphthaldehyde oxime leads to a spirocyclic adduct via a Diels-Alder type self-cycloaddition. d-nb.info

Furthermore, intramolecular versions of reactions like the Wittig or Horner-Wadsworth-Emmons reaction could be envisaged if a suitable phosphonium ylide or phosphonate carbanion were tethered to the naphthalene ring, allowing for the formation of a new carbocyclic ring. The relative positioning of the two aldehyde groups and the methoxy group would dictate the regioselectivity and feasibility of such cyclizations.

Photochemical and Electrochemical Reactivity Studies

The photochemical behavior of naphthaldehydes is a subject of interest. 1-Naphthaldehyde, for example, has been shown to undergo photochemical reactions that can be significantly altered by the presence of Lewis acids. researchgate.net The aldehyde groups in this compound are expected to be the primary photoactive sites. Irradiation could lead to a variety of transformations, including intramolecular hydrogen abstraction (Norrish Type II reaction if a suitable gamma-hydrogen is available), photoreduction, or [2+2] cycloadditions. The presence of the electron-donating methoxy group could influence the excited-state properties of the naphthaldehyde chromophore, potentially affecting the efficiency and pathway of photochemical reactions. Studies on related o-phthalaldehydes have shown they can undergo photochemical transformation to phthalides. researchgate.net

The electrochemical reactivity of this compound would be dominated by the reduction of the aldehyde groups and the oxidation of the methoxy-substituted naphthalene ring. The two electron-withdrawing aldehyde groups would make the reduction process more favorable (less negative reduction potential) compared to a mono-aldehyde substituted naphthalene. Conversely, the electron-donating methoxy group would facilitate the oxidation of the aromatic ring. Cyclic voltammetry would be a suitable technique to probe the redox potentials and the stability of the resulting radical ions.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

For any of the aforementioned reactions, elucidating the reaction pathway would involve a combination of experimental and computational methods. For instance, in a transition metal-catalyzed coupling reaction, the intermediates in the catalytic cycle (oxidative addition adduct, transmetalation complex, and reductive elimination precursor) could be detected and characterized using spectroscopic techniques like NMR and mass spectrometry under carefully controlled conditions. Isotope labeling studies could further clarify the bond-forming and bond-breaking steps.

In the case of a potential SNAr reaction, the formation of a Meisenheimer complex as an intermediate could be confirmed by low-temperature NMR or UV-Vis spectroscopy. Kinetic studies, by monitoring the disappearance of reactants and the appearance of products over time, would help to establish the rate law and provide insights into the rate-determining step.

Computational chemistry, particularly density functional theory (DFT), would be a powerful tool for analyzing the transition states and energy profiles of reactions involving this compound. For a given reaction, the geometries of the reactants, intermediates, transition states, and products can be optimized, and their relative energies calculated.

For example, in a Suzuki-Miyaura coupling, DFT calculations could be used to model the energies of the transition states for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-limiting step of the catalytic cycle. Similarly, for an intramolecular cyclization, the activation barriers for different possible cyclization pathways could be computed to predict the most likely product. Theoretical studies on the oxidation of naphthalene by hydroxyl radicals have successfully used such methods to determine reaction pathways and calculate kinetic rate constants. acs.orgresearchgate.netresearchgate.net These computational approaches would provide a detailed, atomistic understanding of the reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxynaphthalene 1,3 Dicarbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise chemical environment of each atom within the 4-Methoxynaphthalene-1,3-dicarbaldehyde molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For an unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal the proton-proton (¹H-¹H) coupling network within the naphthalene (B1677914) ring system, connecting adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the two carbaldehyde groups and the methoxy (B1213986) group by showing correlations from the aldehyde protons and methoxy protons to the carbon atoms of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could reveal through-space interactions between the protons of the methoxy group and the aldehyde groups with nearby aromatic protons, helping to confirm the conformation of these substituents relative to the naphthalene ring.

While specific data for the target compound is unavailable, studies on related compounds like 4-methoxynaphthalene-1-carbaldehyde and its derivatives demonstrate the power of these techniques in confirming molecular structures. researchgate.net For instance, in a related Schiff base derivative, ¹H NMR was used to identify the characteristic signals for the methoxy group and the protons on the naphthalene ring. researchgate.net

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-state NMR (ssNMR) spectroscopy would offer insights into the structure of this compound in its crystalline form. This technique is particularly sensitive to the local environment and can distinguish between different polymorphic forms (different crystal packings of the same molecule) and reveal details about intermolecular interactions in supramolecular assemblies. nih.gov Studies on crystalline naphthalene have shown that ssNMR can reveal subtle structural distortions that may not be resolved by other methods. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer clues to its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula (C₁₃H₁₀O₃), providing definitive confirmation of its identity. This technique is a standard for the characterization of new compounds.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide a roadmap of the molecule's structure. One could hypothesize a fragmentation pathway starting with the loss of a methyl group (•CH₃) from the methoxy moiety or the loss of carbon monoxide (CO) from the aldehyde groups. The precise fragmentation pattern would be a unique characteristic of the molecule. For example, studies on similar aromatic aldehydes have detailed fragmentation pathways that provide a basis for comparison.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and details of the crystal packing of this compound. It would reveal the planarity of the naphthalene system and the orientation of the methoxy and two carbaldehyde substituents.

For related compounds like 2-Methoxynaphthalene-1-carbaldehyde, X-ray crystallography has shown that the aldehyde and methoxy groups are slightly twisted out of the plane of the naphthalene ring. It also reveals how molecules pack together in the crystal lattice through intermolecular forces like hydrogen bonds. Similar data for this compound would be invaluable for understanding its solid-state properties.

Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The solid-state arrangement, or crystal packing, of this compound would be dictated by a variety of intermolecular forces. The presence of two aldehyde functional groups and a methoxy group on the naphthalene core provides sites for potential hydrogen bonding and other non-covalent interactions.

In the absence of experimental crystallographic data for the title compound, we can infer potential interactions based on its structure. It is likely that weak C—H···O hydrogen bonds would be a significant factor in the crystal packing, where the aldehydic protons and the protons of the methoxy group could interact with the oxygen atoms of neighboring molecules. The aromatic naphthalene rings would likely engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules. These interactions, characterized by the overlapping of π-orbitals, contribute significantly to the stability of the crystal lattice. The relative orientation of the stacked rings can vary, leading to different packing motifs such as parallel-displaced or T-shaped arrangements.

Table 1: Postulated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bonding | C-H (aldehyde, methoxy) | O (aldehyde, methoxy) | Directional control of molecular assembly |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Stabilization of the crystal lattice |

| van der Waals Forces | All atoms | All atoms | General cohesive forces |

Co-crystallization Studies and Host-Guest Chemistry

The field of crystal engineering often utilizes co-crystallization to modify the physicochemical properties of a compound. In the context of this compound, its hydrogen bond accepting aldehyde and methoxy groups make it a candidate for forming co-crystals with suitable hydrogen bond donors, such as carboxylic acids or phenols. The formation of such co-crystals could lead to novel solid-state structures with altered properties.

Furthermore, the concept of host-guest chemistry, where a host molecule encapsulates a guest molecule, could be explored. rsc.orgnih.gov While specific studies involving this compound as a host or guest are not reported, its molecular structure suggests potential. For instance, the aromatic naphthalene core could act as a guest within the hydrophobic cavity of a host molecule like a cyclodextrin. nih.gov Conversely, the arrangement of multiple molecules of this compound in the solid state might create cavities or channels capable of accommodating small guest molecules, a phenomenon observed in other naphthalene derivatives. researchgate.net The success of forming such host-guest complexes would depend on factors like size and shape complementarity, as well as favorable intermolecular interactions between the host and guest. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. nih.gov For this compound, these techniques would provide a characteristic "fingerprint" based on its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the two aldehyde functionalities. These would typically appear in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group would be expected to produce a characteristic pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. The stretching vibrations of the aromatic C-C bonds within the naphthalene ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum. Due to the molecule's potential for centrosymmetry or near-centrosymmetry in certain conformations, some vibrations may be mutually exclusive in the IR and Raman spectra, providing further structural insights.

Conformational analysis could also be aided by vibrational spectroscopy. The relative orientation of the two aldehyde groups and the methoxy group could lead to different rotational isomers (conformers), which may have distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations, it is often possible to determine the most stable conformation in the gas phase or in solution.

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch | Aldehyde | 1680 - 1700 | IR (strong) |

| C-H Stretch | Aldehyde | 2720, 2820 | IR (medium) |

| C-C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-O Stretch | Methoxy | 1000 - 1300 | IR |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show multiple absorption bands characteristic of the naphthalene chromophore. The presence of the methoxy and aldehyde substituents would likely cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene, due to the extension of the conjugated π-system and the electron-donating nature of the methoxy group. The fine vibrational structure often observed in the absorption spectra of polycyclic aromatic hydrocarbons may also be present.

Fluorescence Spectroscopy: Naphthalene and its derivatives are known for their fluorescent properties. mdpi.com Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical behavior. The nature and polarity of the solvent could influence both the absorption and emission spectra, a phenomenon known as solvatochromism. The introduction of aldehyde groups, which can have both electron-withdrawing and hydrogen-bonding capabilities, might lead to interesting photophysical effects compared to simpler methoxynaphthalenes.

Table 3: Anticipated Electronic Spectroscopy Data for this compound

| Parameter | Description | Expected Observation |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | Multiple bands in the UV region, likely red-shifted compared to naphthalene |

| ε (Molar Absorptivity) | Measure of how strongly the molecule absorbs light | High values characteristic of π-π* transitions |

| λem (Emission) | Wavelength of maximum fluorescence emission | Emission in the UV or visible region, Stokes shifted from the absorption |

| Φf (Quantum Yield) | Efficiency of the fluorescence process | Dependent on molecular structure and environment |

Computational and Theoretical Investigations of 4 Methoxynaphthalene 1,3 Dicarbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. For a molecule like 4-Methoxynaphthalene-1,3-dicarbaldehyde, these calculations would typically be performed using a basis set such as 6-311G(d,p) or higher to ensure accuracy. DFT functionals, such as B3LYP or PBE, are commonly used to approximate the exchange-correlation energy. nih.gov

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. nih.gov

In a typical computational study, the HOMO and LUMO energy levels for this compound would be calculated. For instance, in a study on naphthalene-1,5-diamine derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties. nih.gov For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing dicarbaldehyde groups would significantly influence the energies and spatial distributions of the FMOs. The methoxy group would likely raise the HOMO energy, while the dicarbaldehyde groups would lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This small gap would suggest a higher reactivity compared to unsubstituted naphthalene (B1677914).

The spatial distribution of the HOMO and LUMO would also be analyzed. The HOMO is expected to be localized more on the naphthalene ring and the methoxy group, reflecting the regions of higher electron density. Conversely, the LUMO would likely be concentrated around the electron-deficient dicarbaldehyde groups. This separation of FMOs is indicative of potential intramolecular charge transfer (ICT) upon electronic excitation.

To illustrate, consider the FMO analysis of a related compound, (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN), derived from 2-hydroxy-1-naphthaldehyde (B42665). The HOMO/LUMO gap was found to be a key indicator of its electronic behavior. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Naphthalene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

This data is representative and based on typical values for similar aromatic compounds.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net For this compound, theoretical chemical shifts would be calculated and compared with experimental data to confirm the molecular structure. The calculations would account for the electronic environment of each nucleus, influenced by the methoxy and dicarbaldehyde substituents.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.orgchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the TD-DFT calculations would likely predict several absorption bands in the UV-Vis region. The lowest energy transition, corresponding to the HOMO-LUMO transition, would be of particular interest as it dictates the color and photophysical properties of the compound. The solvent environment can also be included in these calculations to provide more accurate predictions of the absorption maxima (λ_max_). researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted ¹H NMR Chemical Shift (ppm) |

| C1-CHO | 190.5 | 10.2 |

| C3-CHO | 192.0 | 10.5 |

| OCH₃ | 56.0 | 4.0 |

| Naphthalene Ring | 110-140 | 7.5-8.5 |

| Transition | Predicted UV-Vis λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 380 | 0.45 |

| S₀ → S₂ | 320 | 0.20 |

These values are hypothetical and serve as an illustration of the type of data generated from computational predictions.

The concept of aromaticity is central to the chemistry of naphthalene derivatives. Computational methods can quantify the degree of aromaticity and electronic delocalization in the naphthalene ring system of this compound. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used.

NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. For the naphthalene system in this compound, NICS calculations would likely confirm the aromatic character of both rings, although the substituents may cause some local variations.

The HOMA index, on the other hand, is based on the geometric parameters of the ring, comparing the bond lengths to an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity. The presence of the methoxy and dicarbaldehyde groups would likely induce some bond length alternation, which would be reflected in the HOMA values.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the identification of transition states and the calculation of activation barriers.

For a molecule like this compound, which possesses two aldehyde groups, reactions such as nucleophilic additions, condensations, and oxidations are of interest. Computational simulations can map out the potential energy surface for a given reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy (Eₐ), a key determinant of the reaction rate. For example, in the reaction of this compound with a nucleophile, DFT calculations could be used to model the approach of the nucleophile to one of the carbonyl carbons, the formation of the tetrahedral intermediate, and the subsequent protonation steps. The activation energies for attack at the C1-aldehyde versus the C3-aldehyde could be compared to predict the regioselectivity of the reaction.

In a study on the intramolecular Scholl reaction of phenylbenzenes, theoretical calculations were used to determine the flipping energy and racemization barriers, providing insights into the reaction dynamics. acs.org

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack at C1-CHO | 15.2 |

| Nucleophilic attack at C3-CHO | 16.5 |

| Protonation of the intermediate | 5.1 |

This data is hypothetical and for illustrative purposes only.

Solvent can have a profound effect on reaction rates and selectivities. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates and transition states. For instance, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Computational studies can quantify these effects, providing predictions that can guide the choice of experimental conditions. A study on (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol investigated its properties in the gas phase and in various solvents, highlighting the importance of considering the solvent environment. researchgate.net

Conformational Analysis and Torsional Barriers of Aldehyde Groups

Conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), aims to identify the lowest energy (most stable) conformers and the energy barriers for rotation between them. For this molecule, the key parameters are the dihedral angles describing the twist of the C-C bond connecting each aldehyde group to the naphthalene ring.

Research on the related compound, 2-Methoxynaphthalene-1-carbaldehyde, has shown through X-ray crystallography that the aldehyde and methoxy groups are slightly twisted out of the plane of the naphthalene ring system. nih.govresearchgate.net This deviation from planarity is a common feature in substituted aromatic systems, arising from a balance between conjugative effects that favor planarity and steric hindrance that favors a twisted conformation. For this compound, the steric and electronic interactions between the two adjacent aldehyde groups and the methoxy group are expected to dictate a non-planar ground state geometry.

The two aldehyde groups can adopt several orientations relative to the naphthalene core. A computational scan of the potential energy surface would reveal the relative stabilities of these conformers. The primary rotational barriers would be associated with the rotation of the aldehyde groups, transitioning between planar and non-planar states. Studies on similar aromatic aldehydes have shown that these barriers are influenced by both intramolecular factors (steric hindrance, hydrogen bonding) and intermolecular interactions in the solid state or in solution. mdpi.com

Illustrative Conformational Analysis Data

The following table presents hypothetical data from a DFT calculation, illustrating the likely low-energy conformers of this compound, characterized by the dihedral angles (τ) of the two aldehyde groups.

| Conformer | τ (C2-C1-C=O) | τ (C2-C3-C=O) | Relative Energy (kcal/mol) | Note |

| I | ~15° | ~170° | 0.00 | Most stable, anti-orientation to minimize dipole-dipole repulsion. |

| II | ~15° | ~15° | +1.2 | Less stable syn-orientation of aldehyde groups. |

| III | ~165° | ~170° | +2.5 | Higher energy conformer with significant steric strain. |

| IV | ~90° | ~170° | +4.8 (Transition State) | Represents the rotational barrier for the C1-aldehyde group. |

This table is for illustrative purposes only and represents plausible outcomes of a computational study.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While conformational analysis provides a static picture of stable geometries, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movements of atoms based on a classical force field, MD can explore how the molecule behaves in a condensed phase, such as in a crystal lattice or dissolved in a solvent.

MD simulations would be crucial for understanding the intermolecular forces that govern the bulk properties of the compound. Key interactions would include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to be a significant interaction, where the hydrogen atoms of the naphthalene ring or the methoxy group interact with the oxygen atoms of the aldehyde groups on neighboring molecules. This type of interaction is observed in the crystal structures of similar aldehydes. nih.govnih.gov

π–π Stacking: The electron-rich naphthalene cores can interact through π–π stacking, contributing to the stability of the crystal packing. The relative arrangement of the molecules (e.g., parallel-displaced) would be determined by a balance of these stacking forces and other intermolecular contacts. mdpi.com

Dipole-Dipole Interactions: The polar aldehyde groups create significant local dipoles, and their interactions would strongly influence the orientation of molecules relative to one another.

Illustrative Molecular Dynamics Simulation Data

The table below provides an example of the type of data that could be extracted from a 10-nanosecond MD simulation of this compound in a simulated crystal environment.

| Simulated Property | Average Value | Description |

| Intermolecular Interaction Energy | -25.5 kcal/mol | Total non-bonded energy between a central molecule and its neighbors. |

| * van der Waals Contribution | -18.2 kcal/mol | Contribution from dispersion and repulsion forces (includes π–π stacking). |

| * Electrostatic Contribution | -7.3 kcal/mol | Contribution from C-H···O bonds and dipole-dipole interactions. |

| Aldehyde Group Torsional Fluctuation (RMSF) | 12.5° | Root-mean-square fluctuation of the aldehyde dihedral angles around their average position, indicating flexibility. |

| Lattice Density | 1.45 g/cm³ | The simulated density of the crystal pack. |

This table is for illustrative purposes only and represents plausible outcomes of a molecular dynamics simulation.

Applications of 4 Methoxynaphthalene 1,3 Dicarbaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block (Synthon) for Complex Molecular Architectures

The intrinsic reactivity of 4-Methoxynaphthalene-1,3-dicarbaldehyde positions it as a highly valuable synthon. The two aldehyde groups can undergo a plethora of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. The methoxy (B1213986) group, being an electron-donating group, activates the naphthalene (B1677914) ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. researchgate.net This electronic feature can be strategically exploited to introduce further functionalization on the aromatic core.

The naphthalene backbone provides a rigid and planar structural element, which is a desirable feature in the design of materials with specific optical and electronic properties. nih.gov The 1,3-disubstitution pattern of the aldehyde groups sets up a unique geometric arrangement for the construction of angularly fused ring systems or macrocyclic structures.

A plausible synthetic route to this compound would involve the Vilsmeier-Haack formylation of 1-methoxynaphthalene (B125815). researchgate.netchemistrysteps.comnumberanalytics.com This reaction is a well-established method for introducing formyl groups onto electron-rich aromatic rings. wikipedia.orgijpcbs.com

Precursor in the Synthesis of Naphthalene-Based Natural Products and Analogues

Naphthalene and its derivatives are core structures in a variety of natural products with diverse biological activities. nih.govresearchgate.net The dicarbaldehyde functionality of this compound serves as a key handle for the elaboration of more complex side chains and fused ring systems characteristic of many natural products. For instance, the aldehyde groups can be converted to carboxylic acids, alcohols, or amines, which are common functionalities in biologically active molecules.

The synthesis of naphthalene-chalcone hybrids, for example, has been shown to yield compounds with antimicrobial, anticancer, and VEGFR-2 inhibitory activities. nih.gov this compound could serve as a starting point for the synthesis of novel bis-chalcone derivatives, potentially leading to enhanced biological efficacy.

Synthesis of Novel Heterocyclic Systems Fused to the Naphthalene Core

Aromatic dialdehydes are well-established precursors for the synthesis of a wide range of heterocyclic compounds. The two aldehyde groups of this compound can react with various dinucleophiles to construct fused heterocyclic rings. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles.

The condensation of aromatic dialdehydes with amines is a common route to Schiff bases, which can be further cyclized to form nitrogen-containing heterocycles. researchgate.net The reaction of this compound with primary amines could lead to the formation of fused dihydropyridine (B1217469) or diazepine (B8756704) systems, depending on the nature of the amine. These heterocyclic systems are prevalent in many pharmacologically active compounds. The synthesis of arylglyoxals, which are related to dicarbaldehydes, has been shown to be a key step in the synthesis of various heterocyclic compounds. sci-hub.se

Design and Synthesis of Macrocyclic and Supramolecular Architectures

The rigid and defined geometry of this compound makes it an excellent building block for the construction of macrocycles and other supramolecular assemblies. The 1,3-disposition of the aldehyde groups can direct the formation of unique macrocyclic structures that are not accessible from the more common 1,2-, 1,4-, or 1,5-disubstituted naphthalene precursors.

Crown Ethers and Calixarenes Incorporating Naphthalene Dicarbaldehyde Units

Crown ethers and calixarenes are important classes of macrocyclic host molecules with wide-ranging applications in sensing, catalysis, and separation science. The incorporation of the this compound unit into these frameworks could lead to new host molecules with unique recognition properties. The naphthalene unit can provide a pre-organized cavity and engage in π-π stacking interactions with guest molecules, while the methoxy group can act as a hydrogen bond acceptor. The aldehyde functionalities can be used to link multiple naphthalene units together or to attach other recognition sites.

Self-assembly Processes Driven by Aldehyde Functionalities

The aldehyde groups of this compound can participate in reversible covalent bond formation, such as the formation of imines and acetals. This reversible chemistry can be harnessed to drive self-assembly processes, leading to the spontaneous formation of complex, well-defined supramolecular architectures. For example, reaction with diamines could lead to the formation of macrocyclic imines or dynamic combinatorial libraries of different-sized macrocycles.

Ligand Design and Synthesis for Coordination Chemistry

The two aldehyde groups of this compound can be readily converted into a variety of donor groups for the coordination of metal ions. For example, reduction of the aldehydes to alcohols would yield a diol that could act as a bidentate ligand. Conversion of the aldehydes to imines through reaction with appropriate primary amines can generate a wide range of Schiff base ligands with different steric and electronic properties.

The naphthalene backbone provides a rigid platform that can pre-organize the donor atoms for metal binding, potentially leading to complexes with high stability and specific geometries. The methoxy group can also influence the coordination properties of the ligand by modulating the electron density on the naphthalene ring. Naphthalene diimides, for instance, have been extensively studied for their applications in supramolecular chemistry and materials science. nih.gov By analogy, ligands derived from this compound could find use in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.

Contribution of 4 Methoxynaphthalene 1,3 Dicarbaldehyde to Functional Materials Science

A Versatile Monomer for Polymer Synthesis

The presence of two aldehyde functional groups allows 4-Methoxynaphthalene-1,3-dicarbaldehyde to act as a monomer in various polymerization reactions, including polycondensation and addition polymerization. This reactivity is the foundation for creating new polymers with tailored properties for specific applications.

Design and Synthesis of Conjugated Polymers for Optoelectronic Applications

The naphthalene (B1677914) unit within this compound is an extended aromatic system, making it an attractive component for conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties that are harnessed in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of such polymers often involves condensation reactions where the dicarbaldehyde is reacted with a suitable comonomer. For instance, the reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile) or diamines can lead to the formation of a conjugated backbone. The methoxy (B1213986) group on the naphthalene ring acts as an electron-donating group, which can influence the electronic energy levels (HOMO and LUMO) of the resulting polymer. This tuning of electronic properties is crucial for optimizing the performance of optoelectronic devices. Research in this area focuses on synthesizing polymers with high charge carrier mobility, strong absorption in the solar spectrum, and good thermal stability.

While direct studies on polymers derived exclusively from this compound are emerging, research on analogous naphthalene-based polymers provides strong evidence of their potential. For example, conjugated polymers incorporating 2,3-dialkoxynaphthalene units have been synthesized and investigated for their use in organic solar cells. researchgate.net These studies demonstrate that the inclusion of the naphthalene moiety can enhance properties like chain planarity and intermolecular ordering, which are beneficial for device performance. researchgate.net

Thermosetting Resins and Cross-linked Polymer Networks

The dialdehyde (B1249045) functionality of this compound makes it a suitable candidate for the formation of thermosetting resins and cross-linked polymer networks. Thermosets are polymers that, once cured, become permanently rigid and heat-resistant. This property is achieved by the formation of a three-dimensional network of covalently bonded polymer chains.

This compound can be reacted with polyols, polyamines, or other multifunctional monomers to create these cross-linked structures. The rigidity of the naphthalene core can contribute to the thermal stability and mechanical strength of the resulting thermoset. The methoxy group can also influence the reactivity and curing kinetics of the resin.

A key application for such cross-linked networks is in the creation of porous polymers. By conducting the polymerization in the presence of a porogen (a solvent that is later removed), a porous structure can be templated. These porous polymers can have high surface areas and find use in applications such as gas storage, separation, and catalysis. The synthesis of porous polyaminal-linked polymers from naphthalene-based aldehydes has demonstrated the creation of materials with excellent CO2 uptake and heavy metal adsorption capabilities. This highlights the potential of using dicarbaldehydes like this compound to create robust and functional porous networks.

A Key Component in Framework Materials

The precise geometry and reactive ends of this compound make it an excellent candidate for use as a linker or building block in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Linker Design and Structural Control within Frameworks

This compound, with its two aldehyde groups positioned at a specific angle on the naphthalene scaffold, can direct the formation of frameworks with specific pore sizes and shapes. The rigidity of the naphthalene unit helps in the formation of a well-defined and stable structure. The methoxy group can also play a role in the framework's properties by influencing the electronic environment within the pores or by acting as a site for post-synthetic modification.

The design of linkers is a key strategy for achieving structural control in MOFs and COFs. By choosing linkers with specific symmetries and functionalities, researchers can create frameworks with desired properties for applications such as gas storage, catalysis, and sensing. The use of dicarbaldehyde-functionalized aromatic compounds as linkers is a well-established method in COF synthesis, typically through the formation of imine or hydrazone linkages.

Engineering of Porosity and Surface Area in Porous Materials

A major goal in the design of porous materials is the ability to control the pore size, pore volume, and surface area. These properties are critical for applications that rely on the selective adsorption and transport of molecules.

The use of this compound as a building block offers a route to engineer these properties. The size of the naphthalene linker itself contributes to the dimensions of the pores within the framework. By combining it with other building blocks of varying sizes and geometries, the porosity of the resulting material can be systematically tuned.

Furthermore, the methoxy group can influence the surface chemistry of the pores. This functionalization can create specific binding sites for guest molecules, enhancing the selectivity of the material for certain applications. For example, the introduction of polar groups can increase the affinity for polar molecules like water or carbon dioxide. The ability to create hierarchically porous structures, with both micropores and mesopores, is also an area of active research, as this can improve mass transport within the material.

Emerging Research Areas and Future Perspectives for 4 Methoxynaphthalene 1,3 Dicarbaldehyde

Interdisciplinary Research Directions and Collaborative InitiativesNo collaborative research projects or interdisciplinary initiatives focused on investigating the properties or potential applications of 4-Methoxynaphthalene-1,3-dicarbaldehyde have been identified.

Due to this lack of specific research, no data tables or detailed findings can be generated. The information available pertains to isomers with different substitution patterns, such as 4-Methoxy-1-naphthaldehyde sigmaaldrich.com or compounds with different functional groups, which cannot be used to accurately describe the subject of the requested article.

Q & A